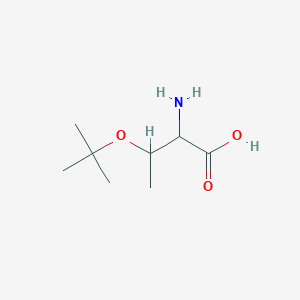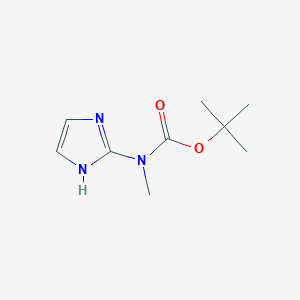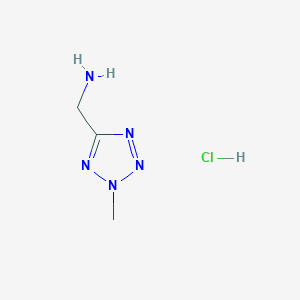
2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (CPMB) is a heterocyclic compound derived from the benzimidazole family. CPMB has a wide range of applications in scientific research, ranging from its use as a fluorescent probe to its role as a potential therapeutic compound.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) highlights their diverse applications. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a broad spectrum of scientific applications (Boča, Jameson, & Linert, 2011).
Synthetic Approaches and Biological Interest
Another study delves into synthetic procedures to access 2-guanidinobenzazoles, which are of biological interest due to their pharmacological activities. The guanidine group, when bonded to a benzazole ring, enhances the biological activity of these heterocycles, leading to potential therapeutic applications (Rosales-Hernández et al., 2022).
Anticancer Potentials
The antitumor potentials of benzimidazole anthelmintics, including their ability to disrupt microtubule polymerization and induce apoptosis, showcase a different aspect of scientific research applications. These properties extend to cancer cells resistant to approved therapies, highlighting their potential as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).
Environmental Applications
Research into the treatment of organic pollutants with oxidoreductive enzymes, utilizing redox mediators to enhance the degradation efficiency of recalcitrant compounds in wastewater, represents an application in environmental science. This approach aims to address the challenge of treating pollutants that are difficult to degrade due to their recalcitrant nature, thereby contributing to the field of environmental remediation (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-7-2-3-8-15(14)13-24-18-11-5-4-10-17(18)23-20(24)16-9-6-12-22-19(16)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKWOSQVKMUBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2770467.png)

![2-Oxaspiro[4.4]nonane-1,6-dione](/img/structure/B2770474.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)







![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)